molecular formula C13H11N3O4 B12068148 Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate

Cat. No.: B12068148
M. Wt: 273.24 g/mol
InChI Key: ZGTDTFQGKQOIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a pyridine ring, which is further substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and esterification reactions. The nitration step introduces the nitro group onto the pyridine ring, which is then converted to an amino group through a reduction reaction. Finally, the esterification of the benzoic acid derivative with methanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dimethylformamide, and bases like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of Methyl 3-(2-amino-3-aminopyridin-4-yl)benzoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of Methyl 3-(2-nitro-3-nitropyridin-4-yl)benzoate or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-nitropyridin-2-yl)benzoate
  • Methyl 3-amino-2-[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate
  • 2-Amino-4-methyl-3-nitropyridine

Uniqueness

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate

InChI

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-3-8(7-9)10-5-6-15-12(14)11(10)16(18)19/h2-7H,1H3,(H2,14,15)

InChI Key

ZGTDTFQGKQOIGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.